3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
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Overview
Description
3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) is a biscoumarin derivative Biscoumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with 4-ethylbenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions in ethanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant effects, similar to other coumarin derivatives.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) involves its interaction with various molecular targets. For instance, its anticoagulant effect is likely due to its ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. Its antimicrobial and anticancer activities may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in target cells.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
- 3,3’-[(4-methylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
- 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
Uniqueness
3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) is unique due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C27H20O6 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-[(4-ethylphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C27H20O6/c1-2-15-11-13-16(14-12-15)21(22-24(28)17-7-3-5-9-19(17)32-26(22)30)23-25(29)18-8-4-6-10-20(18)33-27(23)31/h3-14,21,28-29H,2H2,1H3 |
InChI Key |
ZZYYWKRNEREKCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
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